[3,5-Bis(4-cyclohexylbenzoyl)phenyl](4-cyclohexylphenyl)methanone
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Overview
Description
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple cyclohexylbenzoyl groups attached to a central phenyl ring, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a phenyl ring with cyclohexylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reactant concentrations, ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted phenyl compounds, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between large organic molecules and biological macromolecules. Its structural complexity makes it a valuable tool for probing molecular recognition processes.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzoyl groups can form strong interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-methylbenzoyl)phenylmethanone: Similar structure but with methyl groups instead of cyclohexyl groups.
3,5-Bis(4-ethylbenzoyl)phenylmethanone: Contains ethyl groups, leading to different physical and chemical properties.
Uniqueness
The uniqueness of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone lies in its cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3,5-bis(4-cyclohexylbenzoyl)phenyl]-(4-cyclohexylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48O3/c46-43(37-22-16-34(17-23-37)31-10-4-1-5-11-31)40-28-41(44(47)38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)45(48)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h16-33H,1-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLEOIBTRZVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)C(=O)C4=CC=C(C=C4)C5CCCCC5)C(=O)C6=CC=C(C=C6)C7CCCCC7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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